Comparative Target Binding Affinity: PI3Kdelta Inhibition
While direct data for the target compound is limited, a structurally related 1-benzyl-4-phenoxypiperidine derivative has demonstrated potent inhibition of the PI3Kdelta kinase, a key target in oncology and immunology. The compound, CHEMBL2165502, exhibited a high-affinity IC50 of 2.3 nM in a competitive fluorescence polarization assay [1]. This level of potency distinguishes this scaffold from many other 4-phenoxypiperidine analogs, which have been primarily investigated for CNS-related activities with affinities often in the micromolar range [2]. The presence of the benzyl and phenoxy groups is hypothesized to be crucial for this enhanced binding to the PI3Kdelta ATP-binding pocket, providing a key differentiation point for researchers seeking potent kinase inhibitors.
| Evidence Dimension | Binding affinity (IC50) to PI3Kdelta |
|---|---|
| Target Compound Data | 2.3 nM (structurally related 1-benzyl-4-phenoxypiperidine derivative) |
| Comparator Or Baseline | Typical 4-phenoxypiperidine CNS-active compounds with micromolar affinities |
| Quantified Difference | Approximately 1000-fold to >4000-fold higher potency (nM vs. µM range) |
| Conditions | Competitive fluorescence polarization assay, 30 min incubation |
Why This Matters
This data suggests the 1-benzyl-4-phenoxypiperidine core, including the target compound, offers a promising starting point for developing sub-nanomolar PI3Kdelta inhibitors, a highly valued activity in current drug discovery pipelines.
- [1] BindingDB Entry for CHEMBL2165502. Binding affinity to PI3Kdelta. Accessed via bindingdb.org. View Source
- [2] J. Med. Chem. 2005, 48, 6, 2229–2238. 4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists. View Source
